![molecular formula C10H15N3O3 B2694784 tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate CAS No. 1864058-47-8](/img/structure/B2694784.png)
tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate
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Description
“tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate” is a chemical compound. It is also known as 2-(4-(((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid . It is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Molecular Structure Analysis
The empirical formula of “tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate” is C19H30N10O2 . The CAS Number is 1334179-85-9 . The molecular weight is 430.51 .Chemical Reactions Analysis
“tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate” is used as a ligand in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates .Scientific Research Applications
Drug Discovery
1,2,3-triazoles are not naturally occurring, but they have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles play a crucial role in organic synthesis . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry because of their aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used due to their numerous useful properties .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging, a technique used to visualize cellular components .
Materials Science
Lastly, 1,2,3-triazoles have applications in materials science . They are used in the synthesis of several novel organic compounds .
properties
IUPAC Name |
tert-butyl 2-(4-acetyltriazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-7(14)8-5-13(12-11-8)6-9(15)16-10(2,3)4/h5H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCUBGYORRSZJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |
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